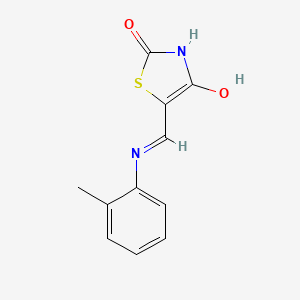
2-(3-Methoxyphenyl) 7-(4-methoxyphenyl) 9-(hydroxyimino)-9H-fluorene-2,7-disulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-MEO-PH) 7-(4-METHOXYPHENYL) 9-(HYDROXYIMINO)-9H-FLUORENE-2,7-DISULFONATE is a complex organic compound with a unique structure that includes methoxyphenyl and hydroxyimino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-MEO-PH) 7-(4-METHOXYPHENYL) 9-(HYDROXYIMINO)-9H-FLUORENE-2,7-DISULFONATE involves multiple steps, starting with the preparation of the core fluorene structure. The methoxyphenyl and hydroxyimino groups are introduced through specific reactions, such as electrophilic aromatic substitution and oxime formation. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired substitutions and functional group additions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality and yield, and implementing safety measures for handling reactive intermediates and by-products.
Chemical Reactions Analysis
Types of Reactions
2-(3-MEO-PH) 7-(4-METHOXYPHENYL) 9-(HYDROXYIMINO)-9H-FLUORENE-2,7-DISULFONATE undergoes various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or hydroxylamines.
Substitution: The methoxyphenyl groups can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyimino group can yield nitroso or nitro compounds, while reduction can produce amines or hydroxylamines. Substitution reactions can introduce various functional groups onto the methoxyphenyl rings.
Scientific Research Applications
2-(3-MEO-PH) 7-(4-METHOXYPHENYL) 9-(HYDROXYIMINO)-9H-FLUORENE-2,7-DISULFONATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials, such as polymers or dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-(3-MEO-PH) 7-(4-METHOXYPHENYL) 9-(HYDROXYIMINO)-9H-FLUORENE-2,7-DISULFONATE involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their activity. The methoxyphenyl groups can interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate various biological processes, such as enzyme activity, signal transduction, and gene expression.
Comparison with Similar Compounds
Similar Compounds
4-MeO-PCP: A dissociative drug with a similar methoxyphenyl structure.
3-MeO-PCMo: Another dissociative drug with structural similarities to 2-(3-MEO-PH) 7-(4-METHOXYPHENYL) 9-(HYDROXYIMINO)-9H-FLUORENE-2,7-DISULFONATE.
Uniqueness
2-(3-MEO-PH) 7-(4-METHOXYPHENYL) 9-(HYDROXYIMINO)-9H-FLUORENE-2,7-DISULFONATE is unique due to its combination of methoxyphenyl and hydroxyimino groups on a fluorene backbone. This structure provides distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C27H21NO9S2 |
|---|---|
Molecular Weight |
567.6 g/mol |
IUPAC Name |
2-O-(3-methoxyphenyl) 7-O-(4-methoxyphenyl) (9Z)-9-hydroxyiminofluorene-2,7-disulfonate |
InChI |
InChI=1S/C27H21NO9S2/c1-34-17-6-8-18(9-7-17)36-38(30,31)21-10-12-23-24-13-11-22(16-26(24)27(28-29)25(23)15-21)39(32,33)37-20-5-3-4-19(14-20)35-2/h3-16,29H,1-2H3/b28-27- |
InChI Key |
ZWAFVFPYOITVKP-DQSJHHFOSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)OS(=O)(=O)C2=CC\3=C(C=C2)C4=C(/C3=N\O)C=C(C=C4)S(=O)(=O)OC5=CC=CC(=C5)OC |
Canonical SMILES |
COC1=CC=C(C=C1)OS(=O)(=O)C2=CC3=C(C=C2)C4=C(C3=NO)C=C(C=C4)S(=O)(=O)OC5=CC=CC(=C5)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3Z)-2-oxo-3-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B15078712.png)
![Diisobutyl 4-[3-(2-furyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B15078715.png)
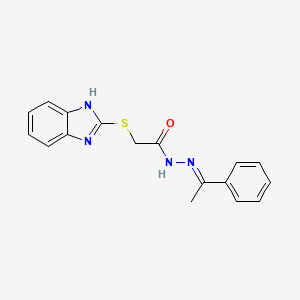
![2-[4-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-yl]-5-methoxyphenol](/img/structure/B15078745.png)
![(5Z)-5-{[3-(4-butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15078769.png)
![N-(4-chlorophenyl)-2-[(3Z)-3-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B15078771.png)
![(5Z)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15078775.png)
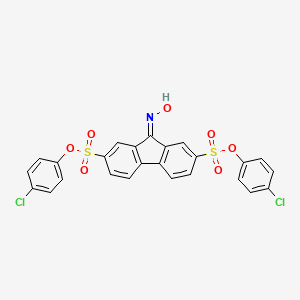
![2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B15078802.png)
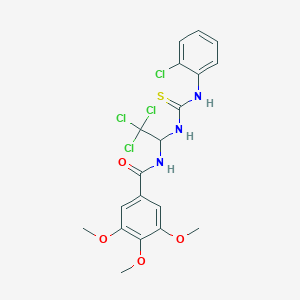
![Allyl (2Z)-2-(1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B15078808.png)
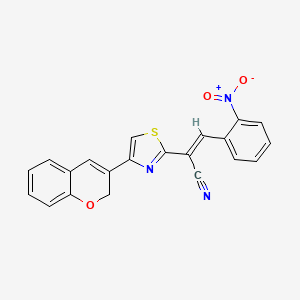
![methyl 2-amino-1-(4-ethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B15078816.png)
